molecular formula C15H11FN2O3 B4463897 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide

5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide

Cat. No. B4463897
M. Wt: 286.26 g/mol
InChI Key: YPRQFUXOOOPXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide, also known as PNU-74654, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable scientific research applications of 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide are:
1. Cancer: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways that are involved in cancer progression.
2. Inflammation: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
3. Neurological disorders: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has been studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, that are involved in inflammation and cancer progression. It also activates various transcription factors, such as Nrf2, that are involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, such as:
1. Anti-cancer effects: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide inhibits the growth and proliferation of various cancer cell lines by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways that are involved in cancer progression.
2. Anti-inflammatory effects: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body.
3. Neuroprotective effects: 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide reduces oxidative stress and inflammation in the brain, thereby protecting against various neurological disorders.

Advantages and Limitations for Lab Experiments

5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has several advantages and limitations for lab experiments. Some of the advantages are:
1. It has been extensively studied for its potential therapeutic applications in various diseases.
2. It has a well-defined chemical structure and can be synthesized in large quantities.
3. It is relatively stable and can be stored for long periods of time.
Some of the limitations are:
1. Its mechanism of action is not fully understood.
2. Its efficacy and safety in humans are not yet established.
3. Its potential toxicity and side effects are not fully known.

Future Directions

There are several future directions for the research on 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide. Some of the possible directions are:
1. Further studies on its mechanism of action and efficacy in various diseases.
2. Development of more potent and selective analogs of 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide.
3. Studies on its pharmacokinetics and toxicity in humans.
4. Clinical trials to evaluate its safety and efficacy in humans.
5. Studies on its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in disease progression. It has several advantages and limitations for lab experiments, and there are several future directions for the research on 5-(4-fluorophenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide.

properties

IUPAC Name

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)14-8-13(18-21-14)15(19)17-9-12-2-1-7-20-12/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRQFUXOOOPXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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